molecular formula C21H17N3OS B2798503 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide CAS No. 895483-89-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide

Cat. No.: B2798503
CAS No.: 895483-89-3
M. Wt: 359.45
InChI Key: DQMLAXONZWTCGF-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring fused to a phenyl group, and a phenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

  • Phenylthioacetamide derivatives: These compounds contain the phenylthioacetamide moiety and are used in various chemical and biological applications.

Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide stands out due to its unique combination of the benzo[d]imidazole and phenylthioacetamide groups, which contribute to its distinct chemical and biological properties.

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Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound this compound features a benzimidazole core linked to a phenylthioacetamide moiety. The synthesis typically involves the condensation of o-phenylenediamine with appropriate acetic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) for the attachment of the phenylthio group .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzimidazole derivatives, including this compound. In vitro and in vivo evaluations demonstrated that certain derivatives exhibit significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. For instance, compounds derived from this class showed IC50 values as low as 0.71 µM, indicating strong inhibitory activity . The mechanism involves non-competitive inhibition at the allosteric site of the enzyme, which was confirmed through kinetic studies and molecular docking simulations .

Anticancer Activity

The anticancer properties of this compound have also been investigated. A series of benzimidazole derivatives were screened against a panel of 60 human cancer cell lines at the National Cancer Institute. Notably, some compounds demonstrated potent growth inhibition with GI50 values comparable to established chemotherapeutics such as camptothecin. These compounds were found to interact with human topoisomerase I, leading to DNA damage and subsequent cell cycle arrest at the G2/M phase .

Summary of Research Findings

Activity IC50/Effect Mechanism Reference
α-Glucosidase Inhibition0.71 µM (strong inhibitor)Non-competitive inhibition
Anticancer (cell lines)GI50 comparable to camptothecinInterference with DNA topoisomerase I
CytotoxicityNon-cytotoxic against LO2 cellsN/A

Case Studies

  • In Vivo Anti-Diabetic Study : Compound 15o derived from this family exhibited notable hypoglycemic activity in animal models, significantly improving oral sucrose tolerance compared to controls like acarbose .
  • Anticancer Evaluation : A focused study on 11a, 12a, and 12b revealed their ability to bind tightly to DNA, causing thermal stabilization and effective inhibition of cancer cell proliferation across multiple lines .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMLAXONZWTCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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